Bupropion morpholinol D6
Overview
Description
Hydroxy Bupropion D6, also known as (±)-Hydroxybupropion-D6, is a deuterated form of hydroxybupropion. Hydroxybupropion is the major active metabolite of bupropion, an antidepressant and smoking cessation drug. The compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion D6 is often used as a stable-labeled internal standard for quantitation of hydroxybupropion levels in biological samples .
Mechanism of Action
Target of Action
Bupropion Morpholinol D6 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Mode of Action
Bupropion inhibits the reuptake of dopamine , norepinephrine , and serotonin in the central nervous system . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects . Bupropion is also a non-competitive antagonist at neuronal nicotinic acetylcholine receptors .
Biochemical Pathways
Bupropion is extensively metabolized by the liver, with less than 1% eliminated unchanged in urine . The major primary metabolic pathway is t-butyl hydroxylation to hydroxybupropion . Bupropion is hydroxylated to its primary active metabolite hydroxybupropion by cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . The mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .
Result of Action
Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This results in increased extracellular norepinephrine and dopamine concentrations .
Action Environment
Environmental factors such as concomitant medications that lower the seizure threshold, metabolic disorders, illicit drug use, abuse or misuse of prescription drugs such as CNS stimulants, diabetes mellitus treated with oral hypoglycemics or insulin, treatment with anorectic drugs, and excessive use of alcohol, benzodiazepines, sedative/hypnotics, or opiates can influence the action, efficacy, and stability of Bupropion .
Biochemical Analysis
Biochemical Properties
Bupropion Morpholinol D6 interacts with various enzymes and proteins. It is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory activity on stimulated macrophages . It also exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation of Bupropion and its metabolites, including this compound, has been studied over the course of 50 days . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic. The this compound metabolite appeared to be relatively stable .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression . Half of the patients treated with high-dose Bupropion are converted to CYP2D6 PM phenotype .
Metabolic Pathways
This compound is involved in several metabolic pathways. Bupropion is extensively metabolized in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion . This compound is a product of this metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Bupropion has a volume of distribution of approximately 20–47 L/kg, and is 84% protein bound . It is metabolized extensively in the liver, producing active metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Bupropion D6 involves the deuteration of hydroxybupropionThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of Hydroxy Bupropion D6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified and characterized using techniques like liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Bupropion D6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Hydroxy Bupropion D6 back to its parent compound, bupropion.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Hydroxy Bupropion D6, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Hydroxy Bupropion D6 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydroxy Bupropion D6 include:
Threohydrobupropion: Another metabolite of bupropion with different pharmacological properties.
Erythrohydrobupropion: A metabolite of bupropion with distinct effects compared to hydroxybupropion.
Bupropion: The parent compound from which Hydroxy Bupropion D6 is derived.
Uniqueness
Hydroxy Bupropion D6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantitation in analytical studies. Its role as a major active metabolite of bupropion also highlights its importance in understanding the pharmacokinetics and therapeutic effects of bupropion .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216893-18-3 | |
Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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